N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities . They are synthesized by cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT). They exhibited a close HOMO–LUMO energy gap (ΔE H-L), where the amino derivatives have the highest while the methyl derivatives were the lowest .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide .Scientific Research Applications
- FPTC can serve as a fluorescent probe due to its unique structural features. Researchers have explored its potential for bioimaging, cellular tracking, and studying biological processes. By attaching FPTC to specific biomolecules, scientists can visualize cellular structures, protein interactions, and intracellular dynamics .
- The fluorine substitution in FPTC enhances its lipophilicity, making it suitable for studying neuronal receptors and transporters. Researchers have investigated FPTC derivatives as ligands for serotonin receptors, dopamine transporters, and other central nervous system targets. These studies contribute to our understanding of neurotransmission and drug development .
- FPTC derivatives have shown promise as potential anticancer agents. Their ability to selectively target cancer cells and induce apoptosis makes them attractive candidates for further investigation. Researchers explore their mechanisms of action, efficacy, and safety profiles in preclinical models .
- Thiophene-based compounds, including FPTC, exhibit excellent charge transport properties. Scientists have incorporated FPTC into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications benefit from FPTC’s electron-rich core and efficient charge mobility .
- FPTC can be polymerized to create conjugated polymers with semiconducting properties. These polymers find use in organic photovoltaics (solar cells), sensors, and flexible electronics. Researchers explore FPTC-based materials for their stability, processability, and optoelectronic performance .
- PDT is a cancer treatment that involves light activation of photosensitizers. FPTC derivatives, when exposed to specific wavelengths, generate reactive oxygen species (ROS) that damage cancer cells. Researchers investigate their phototoxicity, selectivity, and potential for clinical applications .
Fluorescent Probes and Imaging Agents
Neuroscience and Neuropharmacology
Anticancer Agents
Organic Electronics and Optoelectronics
Materials Science and Polymer Chemistry
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 23627 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties , suggesting that they may have multiple molecular and cellular effects.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUOGOMPGCZUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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